![molecular formula C17H11Br2FN2O2S B2748118 N-(4-bromo-2-fluorophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide CAS No. 1223806-17-4](/img/structure/B2748118.png)
N-(4-bromo-2-fluorophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide
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Description
N-(4-bromo-2-fluorophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Antimicrobial Activity
N-(4-bromo-2-fluorophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide and related compounds have been studied for their antimicrobial properties. For instance, research by Fahim and Ismael (2019) focused on the synthesis of novel sulphonamide derivatives, including amino-oxazole compounds, which displayed good antimicrobial activity. Similarly, Parikh and Joshi (2014) synthesized oxadiazole derivatives that showed notable antimicrobial properties, particularly against a broad panel of bacterial and fungal strains.
Anti-inflammatory Activity
Compounds similar to N-(4-bromo-2-fluorophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide have been researched for their potential anti-inflammatory effects. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide and found significant anti-inflammatory activity in some of these compounds.
Antifungal and Apoptotic Effects
The antifungal and apoptotic effects of related compounds have been a subject of research. Çavușoğlu et al. (2018) reported the synthesis of triazole-oxadiazole compounds with potent antifungal effects against Candida species, and some of these compounds were found to have apoptotic effects on these fungi.
Anticancer Screening
Research has also been conducted on the potential anticancer properties of compounds similar to N-(4-bromo-2-fluorophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide. Abu-Melha (2021) synthesized and evaluated imidazothiadiazole analogs for their anticancer activity, finding significant results against breast cancer cell lines.
Tyrosinase Inhibitory Activity
The inhibitory activity against tyrosinase, an enzyme involved in melanogenesis, has been investigated. Hassan et al. (2022) synthesized a series of triazole-based compounds and evaluated their inhibitory activity against mushroom tyrosinase, identifying compounds with notable activity.
Antibacterial Agents
The potential of these compounds as antibacterial agents has been explored. Lu et al. (2020) designed and synthesized N-phenylacetamide derivatives containing arylthiazole moieties, which showed promising antibacterial activities against various bacterial strains.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2FN2O2S/c18-11-3-1-2-10(6-11)15-8-21-17(24-15)25-9-16(23)22-14-5-4-12(19)7-13(14)20/h1-8H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGWTWDWXCXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide |
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